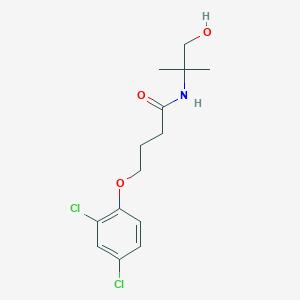
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a hydroxy-methylpropan-2-yl group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenoxy)-N-(1-oxo-2-methylpropan-2-yl)butanamide.
Reduction: Formation of 4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s dichlorophenoxy group is believed to play a crucial role in binding to target sites, while the hydroxy-methylpropan-2-yl group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanoic acid
- 4-(2,4-dichlorophenoxy)-N-methylbutanamide
- 4-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)butanamide
Uniqueness
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxy-methylpropan-2-yl group distinguishes it from other similar compounds, providing enhanced solubility and potential for diverse applications.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,9-18)17-13(19)4-3-7-20-12-6-5-10(15)8-11(12)16/h5-6,8,18H,3-4,7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKPSUQSFWCQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
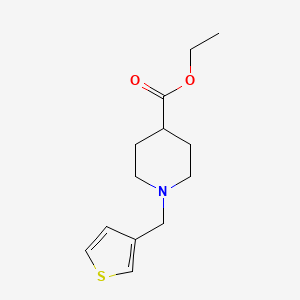
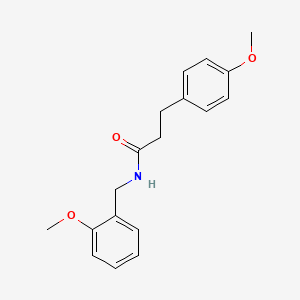

![9-[(tert-butylamino)methyl]-1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5094599.png)
![N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B5094608.png)
![6-[ethyl(methyl)amino]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5094613.png)
![1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B5094617.png)
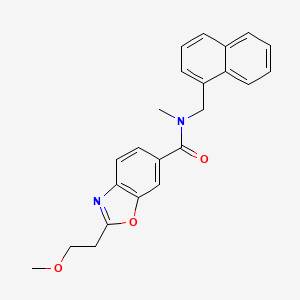
![N-(4-acetylphenyl)-2-{4-[(4-acetylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B5094627.png)
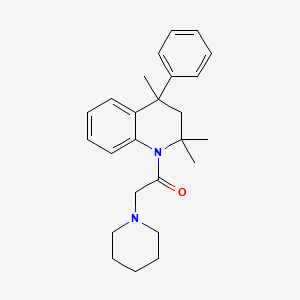
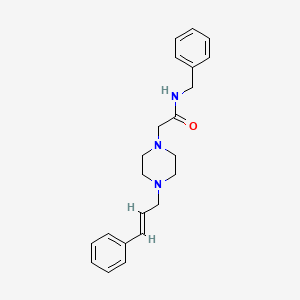
![1-(cyclobutylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate](/img/structure/B5094642.png)
![ethyl 2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5094645.png)
![N-(4-methoxyphenyl)-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5094674.png)
